2-[(4-Chloro-2-pyrimidinyl)amino]ethanol
Description
2-[(4-Chloro-2-pyrimidinyl)amino]ethanol (molecular formula: C₇H₁₀ClN₃O) is a pyrimidine derivative functionalized with an ethanolamine moiety. Its structure includes a 4-chloro-pyrimidinyl group linked to an aminoethanol chain, as evidenced by its SMILES notation: CN(CCO)C1=NC=CC(=N1)Cl .
Properties
Molecular Formula |
C6H8ClN3O |
|---|---|
Molecular Weight |
173.60 g/mol |
IUPAC Name |
2-[(4-chloropyrimidin-2-yl)amino]ethanol |
InChI |
InChI=1S/C6H8ClN3O/c7-5-1-2-8-6(10-5)9-3-4-11/h1-2,11H,3-4H2,(H,8,9,10) |
InChI Key |
QDCFSQWDIJPVPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1Cl)NCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
2-[(4-Chloro-2-pyrimidinyl)amino]ethanol vs. tert-Butyl 2-[(4-Chloro-2-pyrimidinyl)amino]ethylcarbamate
- Structural Differences: The tert-butyl carbamate derivative (C₁₁H₁₇ClN₄O₂, MW: 272.74) replaces the hydroxyl group of ethanol with a carbamate-protected amine, enhancing lipophilicity .
2-[(4-Chloro-2-pyrimidinyl)amino]ethanol vs. 2-[Benzyl(2-hydroxyethyl)amino]-1-(2-chloro-4-pyridyl)ethanol
- Structural Differences : The latter (C₁₆H₁₉ClN₂O₂, MW: 306.79) incorporates a benzyl group and a pyridyl ring, increasing molecular complexity .
- Functional Implications : The benzyl group may enhance binding to hydrophobic targets, while the pyridyl moiety could modulate electronic properties for improved receptor interaction .
Pyrimidine Derivatives with Heterocyclic Modifications
2-[(4-Chloro-2-pyrimidinyl)amino]ethanol vs. 4-[(4-Chloro-2-pyrimidinyl)amino]benzonitrile
- Structural Differences: The benzonitrile derivative (C₁₁H₇ClN₄, MW: 230.65) replaces ethanolamine with a cyano-substituted benzene ring .
- Functional Implications: The cyano group may enhance binding to enzymes like kinases or viral proteases, as seen in antiviral intermediates .
2-[(4-Chloro-2-pyrimidinyl)amino]ethanol vs. 3-(4-Chloro-pyrimidin-2-yl)-1H-indole
Key Observations :
- The target compound’s synthesis likely parallels methods for similar pyrimidine-ethanolamine derivatives, such as nucleophilic substitution between chloro-pyrimidines and ethanolamine under basic conditions .
- Microwave irradiation and palladium catalysis (e.g., in and ) improve reaction efficiency for complex pyrimidine derivatives .
Q & A
Q. How can computational models predict thermodynamic properties (e.g., vaporization enthalpy) for scale-up processes?
- Methodology : Apply group-contribution methods (e.g., "centerpiece" approach) to estimate vaporization enthalpies. Validate predictions with experimental DSC data. For 2-[(4-Chloro-2-pyrimidinyl)amino]ethanol, calculated ΔH ≈ 65–70 kJ/mol aligns with analogs like 2-(benzylamino)ethanol .
Q. What are the challenges in enantiomeric resolution, and how can chiral auxiliaries improve synthesis?
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